molecular formula C16H25NO4S B7139570 N-[1-(oxolan-3-yloxy)propan-2-yl]-4-propan-2-ylbenzenesulfonamide

N-[1-(oxolan-3-yloxy)propan-2-yl]-4-propan-2-ylbenzenesulfonamide

Cat. No.: B7139570
M. Wt: 327.4 g/mol
InChI Key: YEVKFQMUULSKSM-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yloxy)propan-2-yl]-4-propan-2-ylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and an oxolane ring, which adds to its chemical versatility.

Properties

IUPAC Name

N-[1-(oxolan-3-yloxy)propan-2-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-12(2)14-4-6-16(7-5-14)22(18,19)17-13(3)10-21-15-8-9-20-11-15/h4-7,12-13,15,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVKFQMUULSKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C)COC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yloxy)propan-2-yl]-4-propan-2-ylbenzenesulfonamide typically involves multiple steps. One common route includes the reaction of 4-propan-2-ylbenzenesulfonyl chloride with 1-(oxolan-3-yloxy)propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yloxy)propan-2-yl]-4-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[1-(oxolan-3-yloxy)propan-2-yl]-4-propan-2-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yloxy)propan-2-yl]-4-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in bacteria, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(oxolan-3-yloxy)propan-2-yl]benzenesulfonamide: Lacks the propan-2-yl group on the benzene ring.

    N-[1-(oxolan-3-yloxy)propan-2-yl]-4-methylbenzenesulfonamide: Contains a methyl group instead of a propan-2-yl group on the benzene ring.

Uniqueness

N-[1-(oxolan-3-yloxy)propan-2-yl]-4-propan-2-ylbenzenesulfonamide is unique due to the combination of its oxolane ring and sulfonamide group, which confer specific chemical reactivity and biological activity. The presence of the propan-2-yl group on the benzene ring further distinguishes it from similar compounds, potentially enhancing its interaction with biological targets.

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